2-Ethoxyethyl trichloroacetate

Übersicht

Beschreibung

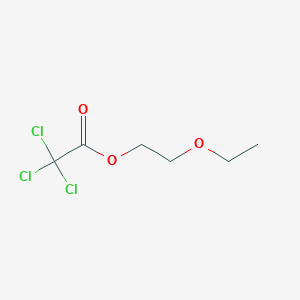

2-Ethoxyethyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O3 and a molecular weight of 235.49 g/mol . It is also known as trichloroacetic acid 2-ethoxyethyl ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of trichloroacetic acid and 2-ethoxyethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxyethyl trichloroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Trichloroacetic acid and 2-ethoxyethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

2-Ethoxyethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-ethoxyethanol. This reaction typically requires a catalyst such as sulfuric acid and is performed under reflux conditions to ensure complete conversion of reactants to the desired ester.

Chemical Properties:

- Molecular Formula: C6H9Cl3O3

- Molecular Weight: 235.49 g/mol

- Physical State: Liquid at room temperature

- Solubility: Soluble in organic solvents, less soluble in water

Scientific Research Applications

1. Organic Synthesis:

this compound is widely utilized as a reagent in organic synthesis. It serves as a precursor for various esters and other derivatives, making it an essential compound in the development of new organic materials .

2. Proteomics Research:

In the field of biology, this compound acts as a biochemical tool in proteomics research. It is used to modify proteins and peptides, aiding in the study of protein interactions and functions . Its ability to protect functional groups during multi-step synthesis enhances its utility in complex biochemical pathways.

3. Pharmaceutical Intermediates:

While not directly used in therapeutic applications, this compound plays a significant role in synthesizing intermediates for pharmaceutical compounds. Its reactivity allows for the formation of various biologically active molecules .

4. Industrial Applications:

In industrial settings, this compound is employed in the production of specialty chemicals. It serves as a solvent in specific processes and contributes to the formulation of coatings and adhesives due to its solvent properties .

Case Study 1: Organic Synthesis

A study demonstrated the efficacy of this compound in synthesizing complex esters used in flavoring agents. The compound was subjected to various nucleophilic substitution reactions, yielding high-purity products suitable for food applications.

Case Study 2: Proteomics

In proteomics research, this compound was utilized to modify lysine residues on proteins. This modification facilitated the identification of protein interactions using mass spectrometry, showcasing its importance in understanding cellular mechanisms.

Wirkmechanismus

The mechanism of action of 2-ethoxyethyl trichloroacetate involves its reactivity as an ester. In biochemical applications, it can act as a protecting group for alcohols and amines, preventing unwanted reactions during multi-step synthesis . Its molecular targets include hydroxyl and amino groups, which it can esterify under appropriate conditions .

Vergleich Mit ähnlichen Verbindungen

- Ethyl trichloroacetate

- Methyl trichloroacetate

- 2-Methoxyethyl trichloroacetate

Comparison: 2-Ethoxyethyl trichloroacetate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required .

Biologische Aktivität

2-Ethoxyethyl trichloroacetate (CAS No. 30668-97-4) is a chemical compound that has garnered attention for its biological activity, particularly in the context of lipid metabolism and potential toxicity. This article explores the biochemical properties, cellular effects, metabolic pathways, and relevant case studies related to this compound.

This compound is a derivative of trichloroacetic acid (TCA), which is known for its involvement in various biochemical reactions. It exhibits unique properties that influence cellular functions:

- Hydrophobic Nature : This characteristic allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

- Enzyme Interactions : The compound can interact with enzymes involved in lipid metabolism, including desaturases and lipases, altering their activity and leading to changes in lipid composition within cells.

Cellular Effects

The biological effects of this compound on cells are multifaceted:

- Cell Signaling Modulation : It can influence key signaling pathways by modulating protein kinases, which are critical for various cellular responses.

- Gene Expression : The compound affects the expression of genes related to lipid metabolism, potentially leading to altered cellular functions .

- Toxicity at High Doses : While low doses may have minimal effects, high doses can induce toxicity, including liver damage and disruptions in lipid homeostasis .

Metabolic Pathways

The compound plays a significant role in lipid metabolic pathways:

- Interaction with Enzymes : It modifies the activity of enzymes involved in fatty acid synthesis and degradation. For instance, it can inhibit lipases by binding to their active sites, resulting in the accumulation of lipids within cells .

- Transport Mechanisms : The distribution of this compound within tissues is facilitated by specific transporters that guide it to cellular membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity and toxicity of this compound:

- Toxicity Studies : In animal models, repeated exposure to high concentrations has been associated with adverse effects such as liver damage and changes in blood parameters. A study indicated a no-observed-adverse-effect level (NOAEL) of 4000 ppm in rats, with higher doses leading to significant health impacts .

- Carcinogenic Potential : Research has shown that TCA derivatives may have carcinogenic effects. In long-term studies involving B6C3F1 mice exposed to TCA, there were significant increases in hepatocellular adenomas and carcinomas at higher doses .

- Biomarker Studies : Trichloroacetic acid has been studied as a biomarker for exposure to disinfection by-products in drinking water. This research highlights the relevance of understanding exposure levels and their biological implications .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | This compound (CAS No. 30668-97-4) |

| Biochemical Role | Modulates lipid metabolism through enzyme interaction |

| Cellular Effects | Alters gene expression; potential toxicity at high doses |

| Metabolic Pathways | Involves desaturases and lipases; affects lipid composition |

| Toxicity Studies | NOAEL of 4000 ppm; liver damage observed at higher doses |

| Carcinogenic Potential | Linked to increased hepatocellular tumors in animal studies |

Eigenschaften

IUPAC Name |

2-ethoxyethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGOWVFXOHMHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338234 | |

| Record name | 2-Ethoxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30668-97-4 | |

| Record name | 2-Ethoxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.